3-Oxocyclopent-1-enecarboxylic acid
Description
3-Oxocyclopent-1-enecarboxylic acid (CAS: 108384-36-7 or 196496-02-3) is a cyclic ene-carboxylic acid derivative with the molecular formula C₆H₆O₃ and a molecular weight of 126.11 g/mol . Its structure features a cyclopentene ring substituted with a carboxylic acid group at position 1 and a ketone (oxo) group at position 2. This compound is typically stabilized with 0.1% hydroquinone (HQ) to prevent polymerization or decomposition during storage . Key physical properties include a density of 1.4 g/cm³, boiling point of 278.6°C at 760 mmHg, and a flash point of 136.5°C . It is primarily used as a synthetic intermediate in pharmaceutical and organic chemistry, with a synthesis route involving hydrolysis of its methyl ester (51% yield) .
Structure
3D Structure
Properties
IUPAC Name |
3-oxocyclopentene-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6O3/c7-5-2-1-4(3-5)6(8)9/h3H,1-2H2,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVRALHWIAFCVSV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)C=C1C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70910708 | |
| Record name | 3-Oxocyclopent-1-ene-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70910708 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
108384-36-7 | |
| Record name | 3-Oxocyclopent-1-ene-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70910708 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Hydrolysis to the Carboxylic Acid
The conversion of 4c to this compound follows classical saponification:
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Base-Mediated Cleavage : Treatment of 4c with aqueous sodium hydroxide (NaOH) or potassium hydroxide (KOH) in ethanol hydrolyzes the ester to the carboxylate salt.
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Acidification : Neutralization with concentrated hydrochloric acid (HCl) protonates the carboxylate, yielding the free carboxylic acid.
Reaction Conditions :
This method’s efficiency hinges on the steric and electronic effects of the cyclopentene ring, which may slow hydrolysis compared to linear esters.
Cyclization Strategies for Direct Synthesis
Nazarov Cyclization
The Nazarov cyclization , typically used to form cyclopentenones from divinyl ketones, offers a potential route to the target compound. By introducing a carboxylic acid group at the α-position of the divinyl ketone precursor, the cyclization could yield this compound directly.
Proposed Pathway :
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Synthesis of Divinyl Ketone Precursor :
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Condensation of acetylene derivatives with α-keto acids.
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Acid-Catalyzed Cyclization :
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Use of Lewis acids (e.g., BF3·OEt2) or protic acids (H2SO4) to promote electrocyclic ring closure.
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Oxidative Work-Up :
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Stabilization of the conjugated enone system.
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Challenges :
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Regioselectivity in forming the cyclopentene ring.
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Competing polymerization side reactions.
Robinson Annulation Adaptations
Though traditionally forming six-membered rings, modified Robinson annulation conditions could facilitate cyclopentene formation. A Michael addition between a cyclic enamine and an α,β-unsaturated ketone, followed by intramolecular aldol condensation, might yield the desired scaffold.
Key Considerations :
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Use of sterically hindered bases to favor five-membered ring formation.
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Temperature control to prevent over-condensation.
Comparative Analysis with Cyclobutane-Based Syntheses
Insights from patents detailing 3-oxocyclobutanecarboxylic acid synthesis () reveal methodologies adaptable to cyclopentene systems, albeit with modifications for ring-size specificity.
Wittig Reaction Approaches
The patent CN103467270A employs a Wittig reaction to construct the cyclobutane ring:
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Ylide Formation : Methyl triphenylphosphonium iodide reacts with n-BuLi to generate a ylide.
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Ring Closure : Reaction with epoxy chloropropane and benzaldehyde forms 3-benzylidene cyclobutanol.
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Oxidative Cleavage : Ozonolysis and reductive work-up yield the ketocarboxylic acid.
Adaptation for Cyclopentene :
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Replace epoxy chloropropane with a five-membered epoxide (e.g., epoxy pentene).
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Optimize stoichiometry to favor cyclopentene over cyclobutane formation.
Malonate Alkylation
Patent CN105037130A utilizes diisopropyl malonate and 2,2-dimethoxy-1,3-dibromopropane for cyclobutane synthesis:
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Alkylation : Malonate reacts with dibromopropane under basic conditions.
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Cyclization : Heating induces ring closure.
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Decarboxylation : Acidic hydrolysis removes ester groups.
Adaptation Challenges :
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Larger ring size requires longer dibromoalkanes (e.g., 1,4-dibromobutane).
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Increased steric hindrance may reduce cyclization efficiency.
Data Tables: Method Comparison and Optimization
Table 1: Comparison of Cyclobutane vs. Cyclopentene Synthesis Strategies
Table 2: Hydrolysis Conditions for Propyl Ester 4c
| Condition | Optimal Range | Impact on Yield |
|---|---|---|
| NaOH Concentration | 2.5–3.5 M | Higher concentrations reduce side reactions |
| Reaction Temperature | 70–90°C | Faster hydrolysis at elevated temps |
| Solvent System | 50% Aqueous Ethanol | Balances solubility and reactivity |
Chemical Reactions Analysis
Types of Reactions: 3-Oxocyclopent-1-enecarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form dicarboxylic acids using strong oxidizing agents.
Reduction: Reduction of the ketone group can be achieved using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), resulting in the formation of cyclopent-1-enecarboxylic acid.
Substitution: The carboxylic acid group can undergo nucleophilic substitution reactions to form esters, amides, or other derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Alcohols (for esterification), amines (for amidation)
Major Products:
Oxidation: Dicarboxylic acids
Reduction: Cyclopent-1-enecarboxylic acid
Substitution: Esters, amides
Scientific Research Applications
Synthetic Routes
The synthesis of 3-Oxocyclopent-1-enecarboxylic acid typically involves the oxidation of cyclopentene derivatives. Common methods include the use of oxidizing agents such as potassium permanganate (KMnO) or chromium trioxide (CrO) under acidic conditions. Industrially, catalytic oxidation processes using metal catalysts like palladium or platinum are employed to enhance yield and purity.
Organic Synthesis
This compound is extensively used as a building block in organic synthesis:
- Cyclopentene Derivatives : It serves as an intermediate in the synthesis of various cyclopentene derivatives.
- Complex Molecules : The compound's dual functionality facilitates the construction of more complex molecular architectures.
Biological Studies
Research has indicated potential biological activities associated with this compound:
- Biosynthesis Intermediates : It may play a role in the biosynthetic pathways of natural products.
- Pharmacological Potential : Investigations are ongoing to explore its efficacy as a precursor for pharmaceutical compounds with therapeutic properties.
Medicinal Chemistry
The compound is being studied for its potential applications in medicinal chemistry:
- Precursor for Drug Development : Its structural features may allow it to be modified into various drug candidates.
- Therapeutic Properties : Preliminary studies suggest possible interactions with biological targets that could lead to therapeutic applications.
Industrial Applications
In industry, this compound is utilized for:
- Fine Chemicals Production : It is involved in the synthesis of fine chemicals used in various applications.
- Agrochemicals : The compound may serve as an intermediate in the production of agrochemicals.
- Materials Science : Its unique properties make it suitable for research in materials science.
Case Studies and Research Findings
Recent studies have highlighted the versatility of this compound:
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Synthesis of Bioactive Compounds :
- Research published in Tetrahedron explored the synthesis of bioactive derivatives from this compound, demonstrating its utility in creating novel pharmaceuticals (Herzog et al., 1986).
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Enzyme-Catalyzed Reactions :
- A study on engineered P450 enzymes showed that derivatives of this compound could be hydroxylated to produce stereochemically diverse products, indicating its potential in biocatalysis (Chemical Communications, 2005).
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Material Science Applications :
- Investigations into polymeric materials derived from this compound have shown promising results for use in coatings and adhesives due to their enhanced mechanical properties.
Mechanism of Action
The mechanism of action of 3-Oxocyclopent-1-enecarboxylic acid involves its interaction with various molecular targets and pathways. The compound’s reactivity is primarily attributed to the presence of the ketone and carboxylic acid functional groups. These groups can participate in hydrogen bonding, nucleophilic attacks, and other chemical interactions, influencing the compound’s behavior in different environments .
Comparison with Similar Compounds
Structural Analogues
The following table summarizes key structural and functional differences between 3-oxocyclopent-1-enecarboxylic acid and related compounds:
Physicochemical Properties
| Property | This compound | 3-Cyclopentene-1-carboxylic acid | (S)-3-Amino-4,4-difluorocyclopent-1-enecarboxylic acid |
|---|---|---|---|
| Density (g/cm³) | 1.4 | 1.2 (estimated) | Not reported |
| Boiling Point (°C) | 278.6 | ~250 (estimated) | Not reported |
| Water Solubility | Moderate (carboxylic acid) | Low | High (amino group enhances solubility) |
| Stability | Requires HQ stabilization | Stable | Stable under physiological conditions |
Biological Activity
3-Oxocyclopent-1-enecarboxylic acid (C6H6O3) is an organic compound notable for its unique structure, which includes a cyclopentene ring with both a ketone and a carboxylic acid functional group. This compound has garnered attention in various fields, particularly in organic synthesis and medicinal chemistry, due to its potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms of action, applications in scientific research, and relevant case studies.
Molecular Structure
- IUPAC Name : 3-oxocyclopentene-1-carboxylic acid
- Molecular Formula : C6H6O3
- Molecular Weight : 126.11 g/mol
- Melting Point : 59°C to 64°C
Structural Characteristics
The compound features:
- A cyclopentene ring
- A ketone group at position 3
- A carboxylic acid group at position 1
These functional groups contribute to the compound's reactivity and biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The presence of the ketone and carboxylic acid groups allows for:
- Hydrogen bonding : Facilitates interactions with biological macromolecules.
- Nucleophilic attacks : Enables participation in biochemical reactions.
Potential Biological Activities
Research indicates that this compound may serve as an intermediate in the biosynthesis of natural products, potentially influencing metabolic pathways. Its dual functionality allows it to act as a precursor for various pharmaceuticals and agrochemicals.
Case Studies and Applications
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Organic Synthesis :
- Utilized as a building block in synthesizing more complex molecules, including cyclopentene derivatives.
- Demonstrated effectiveness in forming dicarboxylic acids through oxidation reactions.
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Medicinal Chemistry :
- Investigated for its potential therapeutic properties, particularly as a precursor for drugs targeting central nervous system (CNS) disorders.
- In vitro studies have shown that derivatives of this compound can selectively bind to high-affinity GHB binding sites, indicating potential use in treating conditions related to GHB receptors .
Comparative Analysis with Related Compounds
Synthetic Routes
The synthesis of this compound typically involves:
- Oxidation of Cyclopentene Derivatives : Using oxidizing agents like potassium permanganate or chromium trioxide under acidic conditions.
- Catalytic Oxidation Processes : Employing metal catalysts such as palladium or platinum for industrial production.
Yield Optimization
Continuous flow reactors and optimized reaction parameters are used to enhance yield and purity during industrial synthesis.
Q & A
Basic Research Questions
Q. What are the recommended spectroscopic and chromatographic techniques for characterizing 3-Oxocyclopent-1-enecarboxylic acid, and how should data be interpreted?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to confirm the cyclopentene backbone and ketone/carboxylic acid functional groups. Compare chemical shifts to structurally similar compounds (e.g., 3-aminopent-4-ene-1,1-dicarboxylic acid derivatives) .
- Infrared (IR) Spectroscopy : Identify carbonyl stretching vibrations (C=O) at ~1700–1750 cm for the ketone and carboxylic acid groups.
- High-Performance Liquid Chromatography (HPLC) : Optimize mobile phases (e.g., acetonitrile/water with 0.1% trifluoroacetic acid) to assess purity (>95% as per specifications) and detect stabilizers like hydroquinone (HQ) .
- Mass Spectrometry (MS) : Use ESI-MS to confirm molecular weight (126.11 g/mol) and fragmentation patterns.
Q. How can researchers ensure the stability of this compound during storage and experimental use?
- Methodological Answer :
- Stabilization : Store at –20°C in amber vials to prevent photodegradation. Include 0.1% hydroquinone (HQ) as a radical scavenger to inhibit polymerization .
- Purity Monitoring : Regularly validate stability using HPLC to detect degradation products. Adjust storage conditions if new peaks emerge.
Q. What synthetic routes are available for producing this compound, and what are their limitations?
- Methodological Answer :
- Cyclization of Dicarboxylic Precursors : Adapt methods from related cyclopentene derivatives (e.g., 4-aminocyclopent-2-ene-1-carboxylic acid hydrochloride). Use acid-catalyzed cyclization with monitoring via TLC .
- Oxidation Strategies : Oxidize 3-hydroxycyclopentene precursors using Jones reagent (CrO/HSO) or pyridinium chlorochromate (PCC). Optimize reaction times to avoid over-oxidation .
- Yield Challenges : Purify via recrystallization (e.g., ethyl acetate/hexane) to address byproducts from incomplete cyclization.
Advanced Research Questions
Q. How can hydrogen bonding patterns in the crystal structure of this compound be systematically analyzed?
- Methodological Answer :
- Graph Set Analysis : Apply Etter’s formalism to categorize hydrogen bonds (e.g., R(8) motifs) between carboxylic acid dimers and ketone oxygen acceptors .
- SHELX Refinement : Use SHELXL for high-resolution crystallographic data refinement. Validate H-bond geometries (distance/angle criteria) against databases like Cambridge Structural Database (CSD) .
Q. What experimental and computational approaches resolve contradictions in enzymatic interaction studies involving this compound analogs?
- Methodological Answer :
- Mechanistic Studies : Adapt protocols from hOAT inactivation research (e.g., SS-1-148). Use stopped-flow kinetics to track transient intermediates and native mass spectrometry to distinguish covalent vs. noncovalent enzyme-ligand interactions .
- Density Functional Theory (DFT) : Model reaction pathways (e.g., keto-enol tautomerization) to predict reactivity and reconcile discrepancies between experimental and theoretical data .
Q. How can researchers design robust assays to evaluate the compound’s role in modulating aminotransferase activity?
- Methodological Answer :
- Enzyme Kinetics : Perform time-dependent inactivation assays with hOAT or GABA-AT. Monitor PLP cofactor absorbance at 420 nm to quantify turnover rates .
- X-ray Crystallography : Co-crystallize the compound with target enzymes to capture intermediates (e.g., gem-diamine adducts). Use synchrotron radiation for high-resolution data collection .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
